molecular formula C15H21NO2 B2629071 Tert-butyl 2-(2-amino-1,3-dihydroinden-2-yl)acetate CAS No. 2248313-83-7

Tert-butyl 2-(2-amino-1,3-dihydroinden-2-yl)acetate

Cat. No. B2629071
CAS RN: 2248313-83-7
M. Wt: 247.338
InChI Key: ZBTIXRZAAKZLLY-UHFFFAOYSA-N
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Description

“Tert-butyl 2-(2-amino-1,3-dihydroinden-2-yl)acetate” is likely an organic compound containing an indene structure (a fused benzene and cyclopentene ring), an amino group (-NH2), and a tert-butyl acetate group. The tert-butyl group is a branched alkyl group, and the acetate group is a common functional group in organic chemistry .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or substitution reactions . For example, tert-butyl (substituted benzamido)phenylcarbamate derivatives were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The indene structure contributes to aromaticity, the amino group can participate in hydrogen bonding, and the tert-butyl acetate group can undergo reactions typical of esters .

Mechanism of Action

The mechanism of action of this compound is not known. If it’s a pharmaceutical compound, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

The future directions for this compound would depend on its applications. If it’s a pharmaceutical compound, future research could focus on improving its efficacy, reducing side effects, or finding new therapeutic applications .

properties

IUPAC Name

tert-butyl 2-(2-amino-1,3-dihydroinden-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-14(2,3)18-13(17)10-15(16)8-11-6-4-5-7-12(11)9-15/h4-7H,8-10,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTIXRZAAKZLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1(CC2=CC=CC=C2C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(2-amino-1,3-dihydroinden-2-yl)acetate

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